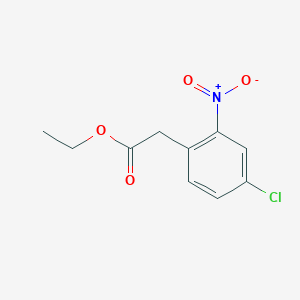

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Description

Historical Context and Evolution of Arylacetate Chemistry

The chemistry of arylacetates, esters derived from phenylacetic acid and its substituted analogues, has a rich history intertwined with the development of modern organic synthesis. Early investigations into the reactivity of these compounds laid the groundwork for numerous named reactions that are still fundamental to the field. For instance, the Perkin reaction, discovered by William Henry Perkin in 1868, provides a method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides, which can be conceptually linked to the broader class of reactions involving activated methylene (B1212753) groups adjacent to an aromatic ring. nist.govsimsonpharma.comresearchgate.netnih.govlibretexts.org Similarly, the Willgerodt rearrangement, and its subsequent modification by Kindler, allows for the conversion of aryl alkyl ketones to the corresponding amides and carboxylic acids, showcasing an early example of functional group migration along a carbon chain attached to an aromatic ring. rsc.orgaaronchem.comresearchgate.netnih.govnih.gov

Over the decades, the synthetic repertoire for and from arylacetates has expanded dramatically. The development of transition-metal-catalyzed cross-coupling reactions, for example, has enabled the facile introduction of a wide variety of substituents onto the aromatic ring of arylacetates, greatly enhancing their utility as synthetic intermediates.

Significance of Electron-Withdrawing Groups in Aromatic Systems

The presence of electron-withdrawing groups (EWGs) on an aromatic ring profoundly influences its reactivity. EWGs, such as the nitro group (-NO₂) and halogens (e.g., -Cl), decrease the electron density of the aromatic ring through inductive and/or resonance effects. rsc.org This electronic perturbation has several important consequences for chemical reactions involving the aromatic system.

In the context of electrophilic aromatic substitution, EWGs are generally deactivating, making the ring less susceptible to attack by electrophiles. rsc.orgpolymer-books.comnih.gov They also direct incoming electrophiles to the meta position. rsc.org Conversely, and of great significance for the chemistry of compounds like Ethyl 2-(4-chloro-2-nitrophenyl)acetate, EWGs activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). openmedicinalchemistryjournal.comdergipark.org.trchemicalbook.com The stabilization of the negatively charged Meisenheimer intermediate by the EWGs is a key factor in facilitating this type of reaction. openmedicinalchemistryjournal.com The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. scirp.orggoogleapis.comnih.govresearchgate.netactachemicamalaysia.com

The electron-withdrawing nature of the nitro and chloro groups in this compound not only activates the aromatic ring for SNAr reactions but also increases the acidity of the benzylic protons of the acetate (B1210297) moiety, facilitating their removal by a base to form a reactive enolate.

Overview of Synthetic Utility and Mechanistic Research Focus

Halogenated nitroarylacetate esters are versatile intermediates in organic synthesis, primarily due to the presence of multiple reactive sites within the molecule. The ester functionality can be hydrolyzed, transesterified, or otherwise modified. The nitro group can be reduced to an amine, which can then participate in a wide range of cyclization and derivatization reactions. The halogen atom can be displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions.

Mechanistic research in this area often focuses on understanding the interplay of the various functional groups and how this influences the regioselectivity and stereoselectivity of reactions. For example, studies might investigate the relative rates of nucleophilic attack at the aromatic ring versus deprotonation at the benzylic position, and how the nature of the nucleophile, base, and reaction conditions can be tuned to favor one pathway over the other. The study of reaction mechanisms often employs kinetic studies and computational modeling to elucidate the transition states and intermediates involved in these transformations. chemicalbook.com

Chemical Profile of this compound

While detailed, peer-reviewed synthetic procedures and spectroscopic data for this compound are not widely available in common chemical databases, its basic properties can be compiled from chemical supplier information.

| Property | Value |

| CAS Number | 108274-38-0 |

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

This data is compiled from chemical supplier catalogs and has not been independently verified by peer-reviewed literature.

Synthetic Applications in Heterocyclic Chemistry

The true value of this compound lies in its potential as a precursor for the synthesis of various heterocyclic compounds. The strategic arrangement of the chloro, nitro, and acetate functionalities allows for a range of cyclization strategies.

One of the most powerful applications of this type of molecule is in the synthesis of indole derivatives. The reductive cyclization of a o-nitrophenylacetate is a well-established method for the formation of the indole ring system. In the case of this compound, reduction of the nitro group to an amine would generate an intermediate that is primed for intramolecular cyclization to form a substituted oxindole (B195798) or indole, depending on the reaction conditions. The presence of the chlorine atom at the 4-position of the phenyl ring would be carried through the synthesis, providing a handle for further functionalization of the resulting indole.

Furthermore, the activated methylene group of the acetate moiety can be utilized in condensation reactions with various electrophiles. For example, reaction with a carbonyl compound could be the initial step in the construction of a quinoline or benzodiazepine ring system, following subsequent manipulation of the nitro and chloro substituents. While specific examples utilizing this compound are not readily found in the literature, the general reactivity patterns of related compounds strongly suggest its utility in these areas. For instance, the synthesis of various heterocyclic systems, such as quinolines and benzodiazepines, often involves the use of ortho-substituted anilines, which can be readily prepared from the corresponding nitro compounds via reduction. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTIGSHTDJWTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-38-0 | |

| Record name | (4-CHLORO-2-NITRO-PHENYL)-ACETIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 4 Chloro 2 Nitrophenyl Acetate

Established Synthetic Routes and Precursors

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing compounds like Ethyl 2-(4-chloro-2-nitrophenyl)acetate. This approach relies on the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), which activate the aromatic ring towards nucleophilic attack. libretexts.org The nitro group, particularly when positioned ortho or para to a leaving group (like a halogen), stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, facilitating the substitution. libretexts.orgeijas.com

A plausible SNAr pathway would start with a precursor like 1,4-dichloro-2-nitrobenzene (B41259). In this scenario, the chlorine atom at the 1-position is activated by the ortho-nitro group. This activated chlorine can be displaced by a suitable nucleophile that provides the ethyl acetate (B1210297) moiety. Common nucleophiles for this purpose include the enolate of diethyl malonate or ethyl cyanoacetate (B8463686). The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the nucleophilic enolate. The initial substitution product would then undergo subsequent hydrolysis and decarboxylation to yield the desired (4-chloro-2-nitrophenyl)acetic acid, which can then be esterified.

Alternatively, the reaction can be performed with the enolate of ethyl acetate itself, although this is often less efficient due to the lower acidity of the α-protons.

Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

| Factor | Description | Role in Synthesis |

| Electron-Withdrawing Group | A group like -NO₂ that withdraws electron density from the aromatic ring. | Activates the ring for nucleophilic attack, stabilizing the intermediate. libretexts.org |

| Leaving Group | An atom or group (typically a halide) that is displaced by the nucleophile. | The C-Cl bond is targeted for cleavage by the incoming nucleophile. |

| Nucleophile | An electron-rich species that attacks the aromatic ring. | A precursor to the ethyl acetate side chain, such as the enolate of diethyl malonate. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the base and facilitate the reaction. |

Esterification is a direct and widely used method for synthesizing esters when the corresponding carboxylic acid is available. chemguide.co.uk The synthesis of this compound can be readily achieved by the esterification of 4-chloro-2-nitrophenylacetic acid with ethanol (B145695). researchgate.net

The most common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, or a large excess of the alcohol is used. chemguide.co.ukchemguide.co.uk

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. By reacting 4-chloro-2-nitrophenylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, the corresponding acyl chloride is formed. This highly reactive intermediate readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester in a rapid and irreversible reaction. chemguide.co.uk

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, Ethanol, Strong acid catalyst (e.g., H₂SO₄) | Heating, often with water removal | Inexpensive reagents, simple procedure | Reversible, may require large excess of alcohol |

| Acyl Chloride Route | Carboxylic acid, Thionyl chloride (SOCl₂), Ethanol, Base (e.g., pyridine) | Often at room temperature | Irreversible, high yield, fast reaction | Requires an extra step to form the acyl chloride, corrosive reagents |

Transesterification, the conversion of one ester to another, is generally less common for primary synthesis but can be employed if a different ester of 4-chloro-2-nitrophenylacetic acid (e.g., the methyl ester) is more readily available. The methyl ester could be heated with an excess of ethanol in the presence of an acid or base catalyst to produce the desired ethyl ester.

While direct coupling reactions to form the entire this compound structure in one step are less common, modern cross-coupling methodologies could be envisioned for constructing the key C-C bond between the aromatic ring and the acetate group. For instance, a palladium-catalyzed cross-coupling reaction, such as a variant of the Suzuki or Heck reaction, could potentially be used. This might involve coupling a halo-nitro-benzene derivative with a reagent bearing the ethyl acetate group. However, for a molecule of this complexity, the nucleophilic substitution and esterification routes are generally more straightforward and established.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of this compound focuses on maximizing yield, minimizing reaction time, and ensuring high purity. For the SNAr route, the choice of base, solvent, and temperature is critical. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the aqueous or solid phase base and the organic substrate, often leading to improved yields and milder reaction conditions.

In Fischer esterification, the choice and concentration of the acid catalyst are important. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be used to simplify work-up procedures. organic-chemistry.org The optimal temperature and reaction time must be determined to maximize ester formation while minimizing side reactions, such as dehydration of the alcohol or charring caused by the strong acid.

For the acyl chloride route, optimization involves the choice of solvent and base. Dichloromethane or tetrahydrofuran (B95107) are common solvents. The base is used to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound involves several considerations. For esterification, replacing strong mineral acids like sulfuric acid with solid, reusable acid catalysts like zeolites or macroporous polymeric resins can reduce corrosive waste and simplify catalyst removal. organic-chemistry.org

Industrial Scale Synthesis Considerations and Process Development

Transitioning the synthesis of this compound to an industrial scale introduces several practical challenges.

Cost and Availability of Raw Materials: The selection of a synthetic route is heavily influenced by the cost of starting materials. For example, the relative cost of 1,4-dichloro-2-nitrobenzene versus 4-chloro-2-nitrophenylacetic acid would be a deciding factor between the SNAr and esterification routes.

Process Safety: The presence of a nitro group requires careful handling due to the potential thermal instability of nitroaromatic compounds. Reaction temperatures and conditions must be carefully controlled to prevent runaway reactions. The use of large quantities of strong acids (sulfuric acid) or corrosive reagents (thionyl chloride) also necessitates specialized equipment and safety protocols.

Reaction Work-up and Purification: On a large scale, purification by chromatography is often economically unfeasible. Therefore, the process must be developed to yield a product that can be purified by crystallization or distillation. google.com This requires minimizing side-product formation through careful optimization of reaction conditions. For instance, in an esterification reaction, this would involve managing the removal of water and unreacted starting materials effectively. google.com

Waste Management: Industrial processes generate significant waste streams. The acidic or basic aqueous wastes from extractions and washes must be neutralized before disposal. Solvent recovery and recycling are also critical economic and environmental considerations. google.com A process utilizing a recyclable solid catalyst would be highly advantageous in this regard. organic-chemistry.org

Analysis of Patented Synthetic Processes

The synthesis of this compound, a significant chemical intermediate, has been detailed in various patented methodologies. These processes primarily commence from the readily available starting material, 4-chloro-2-nitrotoluene (B43163), and proceed through multi-step reaction sequences to yield the final product. Analysis of these patents reveals two main strategies: one involving a malonic ester synthesis pathway and another proceeding via a direct cyanation route.

A notable patented method describes a three-step synthesis beginning with the radical bromination of 4-chloro-2-nitrotoluene. This initial step yields the intermediate 4-chloro-2-nitrobenzyl bromide. Subsequently, this bromide is reacted with ethyl cyanoacetate in the presence of a base. The resulting compound undergoes hydrolysis and decarboxylation in the final step to produce this compound. This process is advantageous as it avoids the use of highly toxic reagents like sodium cyanide directly in the primary synthesis pathway of the carbon chain extension.

Another significant patented approach involves the initial chlorination of 4-chloro-2-nitrotoluene to form 4-chloro-2-nitrobenzyl chloride. This intermediate is then subjected to a cyanation reaction, typically using sodium cyanide, to produce (4-chloro-2-nitrophenyl)acetonitrile. The subsequent step involves the hydrolysis of the nitrile group to form (4-chloro-2-nitrophenyl)acetic acid. The final step to obtain the target molecule is the esterification of this carboxylic acid with ethanol. This route is characterized by its directness in introducing the cyano group, which is then converted to the acetate functionality.

These patented processes have been optimized to ensure high yield and purity of the final product, while also considering industrial-scale production feasibility and safety. The choice of reagents, solvents, and reaction conditions are critical parameters that are meticulously controlled in these methodologies.

Interactive Data Table of Patented Synthetic Processes

| Feature | Patent Route 1 (Based on Malonic Ester Synthesis) | Patent Route 2 (Based on Direct Cyanation) |

| Starting Material | 4-Chloro-2-nitrotoluene | 4-Chloro-2-nitrotoluene |

| Step 1 | Radical Bromination | Side-chain Chlorination |

| Intermediate 1 | 4-Chloro-2-nitrobenzyl bromide | 4-Chloro-2-nitrobenzyl chloride |

| Step 2 | Reaction with Ethyl Cyanoacetate | Cyanation (e.g., with NaCN) |

| Intermediate 2 | Diethyl 2-((4-chloro-2-nitrophenyl)methyl)-2-cyanopropanedioate | (4-Chloro-2-nitrophenyl)acetonitrile |

| Step 3 | Hydrolysis and Decarboxylation | Hydrolysis |

| Intermediate 3 | - | (4-Chloro-2-nitrophenyl)acetic acid |

| Step 4 | - | Esterification with Ethanol |

| Final Product | This compound | This compound |

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Chloro 2 Nitrophenyl Acetate

Nucleophilic Substitution Reactions

The chemical behavior of Ethyl 2-(4-chloro-2-nitrophenyl)acetate in nucleophilic substitution reactions is largely dictated by the electronic interplay between the nitro group, the chlorine atom, and the aromatic ring.

The structure of this compound features two key functional groups on the benzene (B151609) ring that govern its reactivity towards nucleophiles: the chlorine atom and the nitro group. The nitro group (NO₂) acts as a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. libretexts.org This deactivation makes the ring highly susceptible to attack by nucleophiles. Such reactions proceed via a mechanism known as Nucleophilic Aromatic Substitution (SNAr). libretexts.org

In this mechanism, the chlorine atom serves as the leaving group. The reaction is facilitated because the nitro group is positioned para to the chlorine atom. This specific orientation is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org The strong resonance stabilization provided by the para-nitro group lowers the activation energy for the substitution, making the chlorine atom relatively labile and prone to displacement by a wide range of nucleophiles. libretexts.orgnih.gov

The rate of nucleophilic substitution on the aromatic ring of this compound is influenced by a combination of electronic and steric factors.

Electronic Effects: The dominant electronic effect is the activation of the ring by the electron-withdrawing nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org Since the chlorine atom is at the para position, it is in a highly activated site for nucleophilic attack. The electrophilicity of the ring at the carbon bonded to the chlorine is significantly increased, which is a key factor in determining the rate of nucleophilic addition. nih.gov

Steric Effects: The ethyl acetate (B1210297) group [-CH₂(CO)OCH₂CH₃] is located at the ortho position to the nitro group and meta to the chlorine atom. This substituent can introduce steric hindrance, potentially impeding the approach of a nucleophile to the carbon atom bearing the chlorine. The bulk of the attacking nucleophile will also play a role; larger nucleophiles may experience greater steric repulsion, leading to a slower reaction rate compared to smaller nucleophiles.

The generally accepted mechanism for nucleophilic aromatic substitution in nitro-activated systems like this one is a two-step, stepwise process involving addition and elimination. nih.goveijas.com

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the chlorine. This leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate, the Meisenheimer complex. This step results in the temporary loss of aromaticity in the ring and is typically the slow, rate-determining step of the reaction. nih.gov

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled from the intermediate complex. This restores the aromaticity of the ring and results in the formation of the final substituted product. nih.gov

While the stepwise mechanism is predominant for SNAr reactions, concerted mechanisms, where the nucleophile attacks and the leaving group departs in a single step, have also been proposed in some systems. niscpr.res.inresearchgate.net However, for substrates with strong activating groups like the nitro group and good leaving groups like chloride, the evidence strongly supports the stepwise pathway through the formation of a distinct Meisenheimer intermediate.

Kinetic investigations of analogous compounds, such as p-nitrophenyl acetate, provide insight into the factors that determine the reaction rate. niscpr.res.inresearchgate.netnih.gov When the reaction is carried out with a large excess of the nucleophile, it typically follows pseudo-first-order kinetics. eijas.comniscpr.res.in The observed rate constant is directly proportional to the concentration of the nucleophile.

| Rate Determinant | Description |

| Nature of Nucleophile | The reactivity and concentration of the nucleophile are critical. Stronger, more polarizable nucleophiles generally lead to faster reaction rates. |

| Leaving Group Ability | The rate is dependent on the ability of the leaving group to depart. Halogens like chlorine are effective leaving groups in SNAr reactions. |

| Solvent | The polarity and solvating properties of the solvent can significantly influence the rate by stabilizing the reactants, the charged intermediate, and the transition state. niscpr.res.in |

| Temperature | Reaction rates typically increase with temperature, following the Arrhenius equation. Thermodynamic parameters, such as the entropy of activation (ΔS#), can be calculated from temperature-dependent kinetic studies to provide information about the structure of the transition state. eijas.com |

Reduction Reactions

The nitro group in this compound can be selectively reduced to a primary amine (-NH₂) to form Ethyl 2-(2-amino-4-chlorophenyl)acetate. This transformation is a cornerstone in the synthesis of various pharmaceuticals and other fine chemicals, as aromatic amines are versatile intermediates. jsynthchem.com The key challenge is to achieve this reduction with high chemoselectivity, preserving both the ester functional group and the aromatic chlorine atom.

A variety of methods are available to accomplish this selective reduction:

| Reagent/Method | Catalyst/Conditions | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Raney Nickel | Raney Ni is often preferred over Palladium on Carbon (Pd/C) to minimize the risk of hydrodechlorination (loss of the chlorine atom). commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Platinum on Carbon (Pt/C) | Pt/C can also be used to reduce the nitro group while preserving the halogen. stackexchange.com |

| Metal and Acid | Tin(II) Chloride (SnCl₂·2H₂O) | A mild and highly chemoselective method that effectively reduces the nitro group without affecting esters or halogens. commonorganicchemistry.comstackexchange.com |

| Metal and Acid | Iron (Fe) or Zinc (Zn) in acid (e.g., HCl, Acetic Acid) | Classic and effective methods for nitro group reduction. masterorganicchemistry.com |

| Transfer Hydrogenation | Formic Acid or Hydrazine (B178648) Hydrate | Can be used with various catalysts (e.g., Rh complexes) as a source of hydrogen, often providing high selectivity. masterorganicchemistry.comorganic-chemistry.org |

| Borohydride Systems | Sodium Borohydride (NaBH₄) | Requires a transition metal complex (e.g., Ni(PPh₃)₄) as a catalyst to reduce the nitro group, as NaBH₄ alone is generally ineffective. jsynthchem.com |

These methods allow for the targeted conversion of the nitroaromatic compound into its corresponding aniline (B41778) derivative, which can then be used in subsequent synthetic steps.

Catalytic Hydrogenation Methods and Catalyst Selection

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, often serving as the initial step for synthesizing various nitrogen-containing heterocycles. Catalytic hydrogenation is the most common and efficient method for this conversion. The selection of the catalyst and reaction conditions is critical to achieve high yield and selectivity, primarily to avoid the undesired reductive cleavage of the carbon-chlorine bond (hydrodehalogenation).

Several catalytic systems are employed for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction but also has a strong tendency to catalyze hydrodehalogenation, particularly with aryl chlorides. Therefore, its use in the hydrogenation of this compound requires careful control of reaction conditions, such as lower hydrogen pressure and temperature, to favor the reduction of the nitro group over the removal of the chlorine atom.

Raney Nickel is another widely used catalyst that is often preferred for substrates containing halogen substituents, as it generally shows lower activity towards hydrodehalogenation compared to palladium. Other metals like platinum (e.g., Platinum(IV) oxide) can also be used. Additionally, transfer hydrogenation methods, using hydrogen donors like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offer a milder alternative to high-pressure hydrogenation and can enhance selectivity. Metal-based reagents such as iron powder in acidic media (e.g., acetic acid) provide a classic and cost-effective method for nitro group reduction with excellent chemoselectivity, leaving the chloro and ester groups intact.

| Catalyst/Reagent | Typical Conditions | Selectivity Profile | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (low pressure), Methanol (B129727)/Ethanol (B145695) | High activity for nitro reduction; risk of hydrodehalogenation. | Requires careful optimization to maintain the chloro substituent. |

| Raney Nickel | H₂ (pressure), Ethanol | Good for nitro reduction with reduced risk of dehalogenation compared to Pd/C. | Often the catalyst of choice for halogenated nitroaromatics. |

| Platinum(IV) Oxide (PtO₂) | H₂ (pressure), Acetic Acid | Effective for nitro reduction. | Can be used as an alternative to Pd and Ni. |

| Iron (Fe) Powder | Acetic Acid or NH₄Cl, reflux | Excellent chemoselectivity; reduces nitro group without affecting chloro or ester groups. | A classic, robust, and economical method. |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | Mild and selective for nitro group reduction. | Useful for substrates sensitive to catalytic hydrogenation. |

Intramolecular Reductive Cyclization to Form Heterocyclic Systems (e.g., Oxindoles)

A significant application of this compound is its conversion into heterocyclic structures through intramolecular reductive cyclization. The most prominent example is the synthesis of 6-chlorooxindole. This transformation is typically achieved in a one-pot or two-step process.

The reaction sequence begins with the reduction of the ortho-nitro group to an amino group, as described in the previous section. The resulting intermediate, ethyl 2-(2-amino-4-chlorophenyl)acetate, is highly susceptible to spontaneous or catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester moiety, leading to the elimination of ethanol and the formation of the five-membered lactam ring characteristic of the oxindole (B195798) scaffold.

This reductive cyclization can be carried out using various methods. Catalytic hydrogenation with catalysts like Pd/C under conditions that promote both reduction and subsequent cyclization is a common approach. The reaction is often heated after the initial reduction to facilitate the ring-closing step. Alternatively, chemical reducing agents like iron in acetic acid or sodium dithionite (B78146) can be used to form the aniline intermediate, which can then be isolated or cyclized in situ by heating or by the addition of a base or acid catalyst to promote the lactamization. Palladium-catalyzed cyclization methods have been developed that convert related α-chloroacetanilides to oxindoles, highlighting the utility of palladium in forming this heterocyclic system. organic-chemistry.org

Oxidation Reactions of the Acetate Moiety or Aromatic Ring

Oxidation reactions of this compound are less common compared to its reductive transformations. The aromatic ring is highly deactivated towards electrophilic attack and oxidative processes due to the strong electron-withdrawing nature of both the nitro and chloro groups. Therefore, oxidation of the aromatic ring itself would require harsh conditions and is generally not a synthetically useful pathway.

However, the acetate moiety contains a benzylic carbon (the carbon atom adjacent to the aromatic ring), which is typically more susceptible to oxidation than other sp³-hybridized carbons. libretexts.orgopenstax.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, can oxidize alkyl side chains on an aromatic ring to a carboxylic acid. openstax.orglibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case for this molecule. libretexts.org Applying such conditions to this compound could potentially lead to the oxidation of the benzylic methylene (B1212753) group. However, the stability of the ester and the reactivity of the nitro group under these strongly oxidizing and often acidic or basic conditions would be a significant concern, potentially leading to a mixture of products or decomposition. Specific literature detailing the controlled oxidation of the acetate side chain of this particular compound is scarce.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 2-(4-chloro-2-nitrophenyl)acetic acid, and ethanol. This reaction can be catalyzed by either acid or base. cdnsciencepub.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The product is the carboxylate salt of the acid, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. The presence of strong electron-withdrawing groups (nitro and chloro) on the phenyl ring increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and thus accelerating the rate of base-catalyzed hydrolysis compared to unsubstituted ethyl phenylacetate. cdnsciencepub.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol and an acid catalyst would lead to an equilibrium mixture containing mthis compound. To drive the reaction to completion, the alcohol reactant (e.g., methanol) is often used in large excess, or the lower-boiling alcohol product (ethanol in this case) is removed by distillation. wikipedia.org

| Reaction Type | Reagents | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄), Heat | Reversible; requires excess water to favor products. | 2-(4-chloro-2-nitrophenyl)acetic acid + Ethanol |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), H₂O, Heat | Irreversible; goes to completion. | Sodium 2-(4-chloro-2-nitrophenyl)acetate + Ethanol |

| Transesterification | R'OH, Acid or Base Catalyst | Reversible; driven by excess alcohol or removal of product. | Alkyl 2-(4-chloro-2-nitrophenyl)acetate + Ethanol |

Functional Group Interconversions via Coupling and Condensation Reactions

The distinct functional groups of this compound allow for a variety of interconversions through coupling and condensation reactions, expanding its synthetic utility.

Coupling Reactions: The aryl chloride functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu This would replace the chlorine atom with a new aryl or alkyl group, providing access to substituted biphenyl (B1667301) or alkylarene derivatives. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalysts or more forcing reaction conditions. harvard.edu

Heck Reaction: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the reactivity of the aryl chloride can be a challenge. acs.org

Condensation Reactions: The methylene group (—CH₂—) situated between the aromatic ring and the ester carbonyl group is an "active methylene" group. The adjacent electron-withdrawing nitro-substituted aryl group and the ester group increase the acidity of the protons on this carbon, making it a pro-nucleophile. This allows it to participate in various base-catalyzed condensation reactions.

Knoevenagel Condensation: This involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or an amine). researchgate.netnih.govresearchgate.net For instance, condensation with an aldehyde (R-CHO) would yield an α,β-unsaturated ester derivative. This reaction is a powerful tool for forming new carbon-carbon double bonds. researchgate.net

Applications As a Strategic Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The molecular architecture of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, particularly the ortho-positioning of the nitro group relative to the ethyl acetate (B1210297) side chain, makes it an ideal precursor for constructing heterocyclic systems that are foundational to many pharmaceutical agents.

This compound serves as a key building block for the synthesis of molecules with therapeutic potential. The most critical transformation is the reduction of the nitro group to an amine. This resultant 2-amino-4-chlorophenylacetate derivative is a direct precursor to various bicyclic and polycyclic systems.

One of the most significant applications is in the synthesis of the benzodiazepine scaffold. Benzodiazepines are a major class of psychoactive drugs used for treating anxiety, insomnia, and seizures . The synthesis often involves the reaction of an ortho-amino-substituted phenyl ketone or ester with an appropriate reagent to form the characteristic seven-membered diazepine ring nih.govsemanticscholar.org. The structure of this compound, after reduction, provides the necessary ortho-amino ester functionality to initiate cyclization reactions, leading to the formation of 1,4-benzodiazepine-2-one derivatives semanticscholar.org.

Furthermore, this compound is a valuable precursor for quinolone and quinolin-4-one structures nih.govnih.gov. Quinolones, especially fluoroquinolones, are a vital class of broad-spectrum antibiotics nih.govorientjchem.org. The synthesis of the quinolone core often relies on the cyclization of aniline (B41778) derivatives nih.govorientjchem.org. The reduction of the nitro group in this compound yields an aniline derivative that can undergo intramolecular cyclization to form the quinolone ring system, which is the backbone of numerous antibacterial agents mdpi.com.

The true synthetic utility of this compound is demonstrated in its role in constructing complex heterocyclic scaffolds. The key strategy involves a reductive cyclization process, where the nitro group is converted to a reactive amine that subsequently undergoes an intramolecular reaction with the adjacent ester side chain.

This approach is highly effective for synthesizing quinolin-4-one derivatives. Following the reduction of the nitro group, the resulting amine can attack the carbonyl carbon of the ethyl acetate group, leading to a cyclization-condensation reaction that forms the heterocyclic ring organic-chemistry.org. This type of reaction, often referred to as Friedländer annulation or a related cyclization, is a cornerstone of quinoline synthesis nih.govorganic-chemistry.org. The presence of the chloro-substituent on the benzene (B151609) ring is retained in the final product, allowing for further functionalization or influencing the pharmacological profile of the resulting molecule.

Similarly, the synthesis of pyrrolo nih.govpolymer-books.combenzodiazepines, a class of potent antitumor agents, can utilize precursors derived from nitrophenyl compounds nih.gov. The general strategy involves creating an amide bond followed by reductive cyclization to form the tricyclic system. The functional groups present in this compound make it a suitable starting point for the multi-step synthesis required to build such complex and biologically significant scaffolds. The base-mediated reductive cyclization of nitrophenyl compounds is a documented strategy for accessing various benzazocine ring systems, further highlighting the versatility of this chemical motif in generating diverse heterocyclic structures ub.eduacs.org.

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation pharmatutor.orgresearchgate.net. This approach is widely used to overcome undesirable drug properties, such as poor solubility, low permeability, or chemical instability nih.govpharmatutor.org.

One of the most common and successful strategies in prodrug design involves the use of ester groups fiveable.me. Ester-based prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug, which often contains a hydroxyl or carboxylic acid group fiveable.me. The ethyl ester moiety of this compound is a prime example of the type of functional group, or "promoieity," employed in this strategy. While the compound itself is an intermediate, its ethyl phenylacetate structure is representative of a class of compounds used to mask polar functional groups on a parent API. This masking increases the lipophilicity of the drug, which can enhance its ability to cross biological membranes, thereby improving absorption and bioavailability researchgate.netfiveable.me. Once absorbed, esterases hydrolyze the ester bond, releasing the active form of the drug at the desired site of action. This strategy is a fundamental tool for optimizing the pharmacokinetic profiles of numerous therapeutic agents pharmatutor.orgnih.gov.

Role in Agrochemical Development and Derivatives

The structural motifs present in this compound—specifically the chlorinated nitrophenyl core—are found in various agrochemicals. The presence of a nitro group and halogen atoms on an aromatic ring can confer potent biological activity, making such compounds valuable intermediates in the development of pesticides and herbicides.

Although a specific commercial agrochemical derived directly from this compound is not prominently documented, the nitrophenyl scaffold is a key component in certain classes of pesticides. For instance, EPN (Ethyl p-nitrophenyl benzenethiophosphonate) is an organothiophosphate insecticide that contains a p-nitrophenyl group nih.gov. This indicates that nitrophenyl derivatives are recognized as important toxophores in agrochemical research. Therefore, this compound represents a potential starting material for the synthesis and discovery of new agrochemical candidates, where the specific substitution pattern could be systematically varied to optimize for potency, selectivity, and environmental degradation properties.

Contributions to Specialty Chemicals and Functional Materials

Beyond its applications in life sciences, this compound serves as an intermediate in the synthesis of specialty chemicals and functional materials. The reactive nature of its functional groups allows for its incorporation into larger, more complex molecular systems with tailored properties.

A significant application lies in the synthesis of dyes and pigments. Many organic dyes are based on heterocyclic cores, such as quinolines, which exhibit strong chromophoric properties. As this compound is a precursor to quinoline structures, it can be used to create molecules with specific light-absorbing characteristics organic-chemistry.org. The chloro and what was formerly the nitro group (now typically an amino or other functional group) can act as auxochromes, modifying the color and fastness properties of the resulting dye. The ability to undergo further chemical transformations allows for the fine-tuning of these properties, making it a useful building block for creating novel colorants for textiles, plastics, and other materials.

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Methodologies

Spectroscopic analysis provides empirical data to confirm the molecular structure and probe the electronic environment of Ethyl 2-(4-chloro-2-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl group should present as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (OCH2) protons, due to coupling with each other. The benzylic methylene (Ar-CH2) protons would likely appear as a singlet. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the others, with coupling patterns (doublet, doublet of doublets) determined by their positions relative to each other and the chloro substituent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the ester carbonyl carbon, the carbons of the ethyl group, the benzylic methylene carbon, and the six distinct carbons of the substituted aromatic ring. The positions of the aromatic carbon signals are influenced by the electronic effects of the nitro and chloro substituents.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. COSY would confirm the coupling between the ethyl group's CH2 and CH3 protons, while HSQC would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ethyl CH₃ | Methyl | ~1.2 (triplet) | ~14 |

| Ethyl OCH₂ | Methylene | ~4.2 (quartet) | ~62 |

| Ar-CH₂ | Methylene | ~4.1 (singlet) | ~39 |

| Aromatic CH | Aryl | 7.5 - 8.2 (multiplets) | 124 - 150 |

| C=O | Carbonyl | - | ~169 |

| Ar-C-Cl | Aryl | - | ~135 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp peak is expected for the carbonyl (C=O) stretch of the ester group. The nitro group (NO2) would be identified by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Other significant peaks would include C-O stretching for the ester linkage, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring. The C-Cl stretch would appear in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1740 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Ester (C-O) | Stretch | ~1200 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the presence of the nitrophenyl chromophore. Substituted nitroaromatic compounds typically exhibit strong absorption bands in the UV region resulting from π → π* transitions within the benzene ring and n → π* transitions associated with the nitro group. emerginginvestigators.orgraineslab.com The presence of the chloro and acetate (B1210297) substituents would cause slight shifts in the absorption maxima (λmax) compared to unsubstituted nitrobenzene.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide an extremely accurate mass measurement. For this compound (C10H10ClNO4), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to the calculated exact mass (243.0298 for the molecular ion). americanelements.com The technique also reveals the isotopic pattern characteristic of a chlorine-containing compound, further confirming its identity.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on its molecular conformation, bond lengths, bond angles, and torsional angles in the solid state. nih.gov Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the structure. researchgate.net While a specific crystal structure for this exact compound is not widely published, analyses of similar molecules like Ethyl 2-(4-nitrophenoxy)acetate and Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate demonstrate how this technique elucidates detailed supramolecular features. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Computational Chemistry Approaches for Understanding Reactivity and Intermolecular Interactions

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties and reactivity. Methods like Density Functional Theory (DFT) are commonly used to model the structure and electronic properties of organic molecules. mdpi.commdpi.com

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Calculate Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results.

Analyze Electronic Structure: Determine the distribution of electron density and calculate the electrostatic potential surface, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. Electronic transitions observed in the UV-Vis spectrum can be assigned to transitions between these and other molecular orbitals. mdpi.com

Model Intermolecular Interactions: Hirshfeld surface analysis, derived from computational data, can be used to visualize and quantify the types of intermolecular contacts present in the crystalline state, highlighting the relative importance of different interactions in molecular packing. researchgate.net

By integrating these advanced spectroscopic and computational methods, a complete and detailed picture of the structure, properties, and potential reactivity of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis.

The primary goal of this step is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This calculation yields key structural parameters. Based on analyses of similar compounds, one would expect the nitrophenyl group to be nearly planar. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: This table is illustrative, as specific research data for this compound was not found. The values are based on general knowledge of similar molecular structures.)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Lengths | ~1.22 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| Dihedral Angle (Phenyl Ring vs. Nitro Group) | < 10° |

Molecular Orbital Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO))

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chloronitrophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing nitro group and the acetate moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of undergoing electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and based on typical values for similar aromatic nitro compounds.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -7.0 to -6.5 |

| LUMO Energy | ~ -3.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In the case of this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro and ester groups, identifying them as likely sites for interaction with electrophiles. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the ethyl group and the aromatic ring, suggesting their susceptibility to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. By transforming the complex molecular wavefunctions into localized orbitals, NBO analysis offers a more intuitive chemical picture of bonding.

For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and chlorine atoms to adjacent antibonding orbitals. This analysis would highlight the significance of resonance effects and intramolecular charge transfer in stabilizing the molecular structure.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is often mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue.

For a molecule like this compound, Hirshfeld analysis would likely reveal the presence of several types of intermolecular interactions, such as:

C-H...O hydrogen bonds: Interactions between the hydrogen atoms of the phenyl ring or the ethyl group and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: Interactions involving the chlorine atom.

Mechanistic Investigations of Biological Activity and Interactions of Ethyl 2 4 Chloro 2 Nitrophenyl Acetate and Its Derivatives

Bioreduction Pathways of the Nitro Group and Formation of Reactive Metabolites

The biological effects of many nitroaromatic compounds are contingent upon the metabolic reduction of the nitro group. This process is a critical activation step that leads to the formation of various reactive intermediates. The bioreduction is typically catalyzed by a group of enzymes known as nitroreductases, which are found in both mammalian cells and gut microbiota.

The reduction of the nitro group is a stepwise process that involves the sequential addition of electrons. The six-electron reduction pathway proceeds as follows:

Nitro (R-NO₂) → Nitroso (R-NO): The initial two-electron reduction converts the nitro group to a nitroso group.

Nitroso (R-NO) → Hydroxylamino (R-NHOH): A further two-electron reduction yields the hydroxylamino derivative.

Hydroxylamino (R-NHOH) → Amino (R-NH₂): The final two-electron reduction results in the formation of the corresponding amino compound.

The intermediates in this pathway, particularly the nitroso and hydroxylamino metabolites, are often highly reactive electrophiles. These reactive metabolites can covalently bind to cellular macromolecules such as DNA and proteins, a process known as bioactivation. This binding can disrupt normal cellular function and is a common mechanism of toxicity for many nitroaromatic compounds.

Furthermore, under certain conditions, a one-electron reduction can occur, forming a nitro anion radical. This radical can react with molecular oxygen in a futile cycle that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). The resulting oxidative stress can further contribute to cellular damage. The toxicological properties of Ethyl 2-(4-chloro-2-nitrophenyl)acetate have not been fully investigated, but the potential for formation of such reactive metabolites is inherent to its nitroaromatic structure. fishersci.com

Molecular Level Interactions with Biological Targets

The biological activity of this compound and its metabolites is determined by their interactions with specific molecular targets within the cell. These interactions can range from the inhibition of enzymes to the binding with cellular receptors, leading to a cascade of downstream effects.

Nitrophenylacetate derivatives have been studied for their potential to inhibit various enzymes. For instance, p-nitrophenylacetate is a commonly used substrate to assay the activity of esterases, such as carboxylesterase and α-chymotrypsin. nih.govresearchgate.net The hydrolysis of p-nitrophenylacetate by these enzymes can be inhibited by various compounds, and studies on such inhibition provide insights into the enzyme's active site and catalytic mechanism. nih.govnih.gov

While direct studies on this compound are limited, the structural similarity to other nitrophenyl compounds suggests potential interactions with enzymes. For example, a structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been shown to inhibit biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis. semanticscholar.org This suggests that the chloronitrophenyl moiety could play a role in binding to enzyme active sites. The modulation of enzyme activity can also be influenced by the metabolic products of nitro-fatty acids, which are known to be regulated by enzymes like prostaglandin (B15479496) reductase-1. nih.govresearchgate.net

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| p-Nitrophenylacetate Derivatives | Esterases (e.g., Carboxylesterase) | Substrate for hydrolysis, used in inhibition assays. | nih.govnih.gov |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | Biotin Carboxylase | Inhibition of enzyme activity. | semanticscholar.org |

| Nitro-fatty acids | Prostaglandin Reductase-1 | Metabolized by the enzyme, modulating its signaling. | nih.govresearchgate.net |

The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating signal transduction pathways. However, specific receptor targets for this compound have not been extensively characterized in the available scientific literature.

Receptor binding studies are crucial for understanding the pharmacological profile of a compound. These studies often involve radioligand binding assays to determine the affinity of a compound for a particular receptor. While the toxicological properties of this compound have not been fully investigated, understanding its potential receptor interactions would be a critical step in elucidating its mechanism of action. fishersci.com

Elucidation of Cellular Pathways and Processes Influenced by the Compound

The interaction of this compound with molecular targets can influence a variety of cellular pathways, ultimately affecting cell fate. One of the most critical cellular processes that can be modulated by chemical compounds is apoptosis, or programmed cell death.

Several studies have demonstrated that nitrophenyl-containing compounds can induce apoptosis in cancer cell lines. researchgate.netresearchgate.net For example, certain 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group have been shown to exhibit anticancer activity and induce apoptosis. researchgate.netresearchgate.net One such compound was found to increase apoptosis in the HEGP2 cell line by 50-fold and cause cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net

The induction of apoptosis is a complex process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

Natural compounds have been shown to influence numerous cellular signaling pathways, including those that regulate cell proliferation and apoptosis, such as NF-κB, MAPK, and p53. nih.gov Acetic acid itself can trigger an apoptotic process in yeast that shares similarities with mammalian apoptosis, highlighting the role of mitochondria in this process. nih.gov The ethyl acetate (B1210297) extracts of certain plants contain compounds that are known to induce apoptosis. nih.gov

The precise mechanism by which this compound might induce apoptosis has not been specifically elucidated. However, based on the activity of related nitroaromatic compounds, it is plausible that it could involve the generation of reactive metabolites, leading to cellular stress, mitochondrial dysfunction, and the subsequent activation of the caspase cascade.

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-isoquinolines with 2-nitrophenyl group | HEGP2, HCT116 | Anticancer activity, apoptosis induction, cell cycle arrest. | researchgate.netresearchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Induces apoptosis and necrosis. | mdpi.com |

| Ethyl acetate extracts of Cyperus rotundus | HeLa, MCF-7, OVCAR-3 | Inhibition of cell proliferation and induction of apoptosis. | nih.gov |

Structure Reactivity and Structure Activity Relationship Srr/sar Studies

Systematic Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity of the aromatic ring and the ethyl acetate (B1210297) side chain in Ethyl 2-(4-chloro-2-nitrophenyl)acetate is significantly influenced by the electronic effects of the chloro and nitro groups. Both are electron-withdrawing groups, which profoundly impact the molecule's chemical properties. lumenlearning.com

The 4-chloro group exerts a dual electronic influence: it withdraws electron density through the sigma bonds (inductive effect) due to chlorine's high electronegativity, but it can donate electron density into the aromatic π-system through its lone pairs (resonance effect). libretexts.org However, for halogens, the inductive effect is generally stronger, resulting in a net deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution. lumenlearning.com

The 2-nitro group is a powerful electron-withdrawing group, acting through both strong inductive and resonance effects. numberanalytics.comstpeters.co.in Its presence drastically reduces the electron density of the aromatic ring, making electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, significantly more difficult compared to benzene. lumenlearning.commsu.edu Conversely, this strong deactivation makes the ring highly susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group (like the chloro group) on the ring. msu.edu The presence of the nitro group, particularly in the ortho or para position to the leaving group, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during this reaction. msu.edu

Furthermore, the combined electron-withdrawing effects of the chloro and nitro groups increase the acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) of the ethyl acetate moiety. The nitro group, in particular, can effectively stabilize the resulting carbanion (enolate) through resonance, making these protons susceptible to deprotonation by a suitable base.

The quantitative effect of introducing additional substituents onto the phenyl ring can be predicted using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. semanticscholar.orgresearchgate.net The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent.

| Substituent (X) | Hammett Constant (σp) | Effect on Reactivity |

|---|---|---|

| -OCH3 (Methoxy) | -0.27 | Electron-donating; would slightly counteract the deactivating effects of Cl and NO2. |

| -CH3 (Methyl) | -0.17 | Weakly electron-donating; would slightly decrease the acidity of α-protons compared to the parent compound. |

| -H (Hydrogen) | 0.00 | Reference point. |

| -Br (Bromo) | +0.23 | Electron-withdrawing; would further increase the ring's activation towards nucleophilic substitution. |

| -CN (Cyano) | +0.66 | Strongly electron-withdrawing; would significantly increase the acidity of α-protons and enhance reactivity in nucleophilic substitutions. |

Comparative Analysis with Structural Analogs to Delineate Functional Group Contribution

Contribution of the 2-Nitro Group: The paramount importance of the nitro group, especially at the ortho position, is evident when comparing the target molecule to Ethyl 2-(4-chlorophenyl)acetate (which lacks the nitro group) or Ethyl 2-(4-nitrophenyl)acetate (where the nitro group is at the para position). nih.gov The 2-nitro group's powerful electron-withdrawing nature is the primary driver for the high acidity of the α-protons and the ring's activation for nucleophilic aromatic substitution. Its proximity to the acetate side chain also introduces a significant steric effect that can influence the conformation and reactivity of the side chain. In a para-nitro analog, the electronic activation for nucleophilic substitution and α-proton acidity would still be present, but the steric environment around the reaction centers would be vastly different.

Contribution of the Ethyl Acetate Moiety: This functional group is the primary site for several key reactions. fsu.edupressbooks.pub The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. mdpi.comharvard.edu The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. As previously mentioned, the α-protons are acidic, allowing for the formation of an enolate. This enolate is a potent nucleophile itself, capable of participating in a variety of bond-forming reactions, such as alkylations and aldol (B89426) condensations, making the ethyl acetate group a versatile handle for molecular elaboration.

| Compound | Key Functional Groups | Anticipated Properties |

|---|---|---|

| This compound | 4-Cl, 2-NO2, Ethyl Acetate | Highly acidic α-protons; ring activated for nucleophilic substitution; ring deactivated for electrophilic substitution. |

| Ethyl 2-(2-nitrophenyl)acetate | 2-NO2, Ethyl Acetate | Acidic α-protons (less so than the chloro-substituted version); ring still activated for nucleophilic substitution (of other potential leaving groups). |

| Ethyl 2-(4-nitrophenyl)acetate | 4-NO2, Ethyl Acetate | Acidic α-protons; different steric environment compared to the 2-nitro isomer. |

| Ethyl 2-(4-chlorophenyl)acetate | 4-Cl, Ethyl Acetate | Weakly acidic α-protons; ring is deactivated for electrophilic substitution but not strongly activated for nucleophilic substitution. |

Rational Design Principles for Modulating Chemical and Biological Properties of Derivatives

The principles of rational design leverage the structure-activity and structure-reactivity relationships to create new molecules with tailored properties. nih.govunimi.it For this compound, this involves the strategic modification of its core structure to enhance desired chemical or biological activities. mdpi.comresearchgate.net

Modulating Chemical Reactivity:

To Enhance Enolate Reactivity: To increase the acidity of the α-protons and facilitate enolate formation for subsequent reactions, additional strong electron-withdrawing groups (e.g., -CF₃, -CN) could be introduced on the phenyl ring.

To Tune Ester Hydrolysis Rate: The rate of ester hydrolysis can be modulated by altering the alcohol portion. Replacing the ethyl group with bulkier alkyl groups would sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing the hydrolysis rate. harvard.edu

To Control Aromatic Substitution: The regioselectivity and rate of nucleophilic aromatic substitution can be controlled by the placement and nature of substituents. Adding an electron-donating group might disfavor the reaction, while another withdrawing group could further enhance it.

Modulating Biological Properties:

Improving Pharmacokinetic Properties: For potential therapeutic applications, the molecule's properties can be fine-tuned. Replacing the ethyl ester with a methyl or propyl ester could slightly alter solubility and metabolic stability. Conversion of the ester to an amide introduces a hydrogen bond donor, which could drastically change its binding properties and solubility. masterorganicchemistry.com

Enhancing Biological Potency: Structure-activity relationship (SAR) studies on similar scaffolds often guide the design of more potent analogs. For instance, in some anticancer agents based on benzoxazine (B1645224) scaffolds, the introduction of hydroxyl or amino groups at specific positions on the aromatic rings was found to significantly enhance potency. nih.gov Applying this principle, one could hypothesize that strategic reduction of the nitro group to an amine or substitution of the chloro group with a hydroxyl could lead to derivatives with interesting biological profiles.

This systematic approach, combining the understanding of fundamental electronic effects with comparative analysis and strategic modification, forms the basis of rational design for creating novel derivatives of this compound with specific, predictable, and enhanced properties.

Q & A

Q. What are the key synthetic routes for Ethyl 2-(4-chloro-2-nitrophenyl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via cross-coupling reactions, analogous to methods used for structurally similar aryl acetates. For example, palladium-catalyzed coupling between 4-chloro-2-nitrobenzyl halides and ethyl acetates under mild conditions (e.g., room temperature, 14-hour reaction time) has been effective . Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of aryl halide to ethyl acrylate) and solvent systems (e.g., aqueous micellar environments to enhance reactivity). Monitoring by TLC and purification via silica gel chromatography (5% EtOAc/hexanes) ensures high yields (~84%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR (400 MHz, CDCl) identifies key resonances: aromatic protons (δ 7.59–8.07 ppm), ester methylene (δ 4.30 ppm, q), and ethyl group signals (δ 1.36 ppm, t) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHClNO: 243.03 g/mol).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction is the gold standard. Using programs like SHELXL (for refinement) and OLEX2 (for structure solution), researchers can determine bond lengths, angles, and torsional conformations . Challenges include:

- Disorder in Crystal Lattices : The nitro and chloro groups may exhibit positional disorder, requiring constrained refinement.

- Data Quality : High-resolution data (≤ 0.8 Å) is critical; twinning or poor crystal quality necessitates using WinGX for data correction . Example metrics: , completeness > 98% .

Q. How can hydrogen bonding and crystal packing patterns be systematically analyzed for this compound?

Graph Set Analysis (GSA) classifies hydrogen-bonding motifs (e.g., chains or rings) using software like Mercury . Key steps:

Q. How should researchers address discrepancies between experimental data (e.g., NMR) and computational predictions (e.g., DFT)?

- Validation : Cross-check DFT-optimized geometries (using Gaussian/B3LYP/6-31G*) with experimental bond lengths/angles from crystallography .

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethyl acetate) in DFT calculations to match NMR chemical shifts.

- Error Analysis : Use Mogul (via Mercury) to flag outliers in torsion angles or non-covalent contacts .

Q. What strategies enable selective functionalization of the nitro group in this compound?